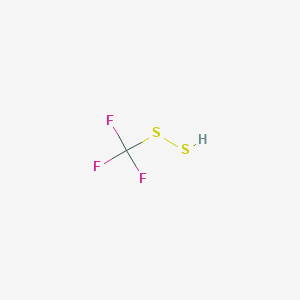

Trifluoromethyldisulfane

Descripción

Significance of Perfluoroalkylthiol Moieties in Chemical Science

A chemical moiety is a specific part of a molecule that helps define its chemical and biological characteristics. wisdomlib.org The perfluoroalkylthiol moiety (RₙS-), particularly the trifluoromethylthiol group (CF₃S-), is of considerable interest in chemical science. The introduction of fluorine atoms into biomolecules is a well-established strategy in drug development. academie-sciences.fr The incorporation of fluorinated groups can modulate key biophysical properties such as hydrophobicity, metabolic stability, and membrane permeability. academie-sciences.fr

In the realm of materials science, perfluoroalkyl groups are crucial for creating surfaces with very low energy. polimi.it Perfluorocarbons (PFCs) have been effectively used to construct omniphobic surfaces, which repel both water and oil. polimi.itresearchgate.net Research has demonstrated that self-assembled monolayers (SAMs) using multi-branched fluorinated thiols can achieve high fluorine density on a surface, leading to exceptional hydrophobic and oleophobic performance. polimi.itresearchgate.net This unique characteristic stems from the distinct properties of fluorine atoms. polimi.it The development of short-chain multi-branched fluorous molecules is seen as a promising alternative to long-chain perfluoroalkanes, which have raised environmental concerns. polimi.itresearchgate.net

Overview of Trifluoromethyldisulfane's Role in Synthetic Methodologies Research

This compound (CF₃SSH) is a key reagent in synthetic chemistry, primarily valued for its role as a reactive nucleophile. acs.orgacs.org Its utility is especially prominent in reactions with fluorinated acid halides, where it facilitates the introduction of the trifluoromethyldisulfanyl (-SSCF₃) group into various molecules. acs.orgresearchgate.net This reactivity allows for the synthesis of novel mono- and bis(trifluoromethyldisulfanes). acs.org

Research has shown that in the presence of potassium fluoride (B91410), this compound reacts with a range of fluorinated acid halides. acs.org These reactions typically proceed via nucleophilic displacement of a halide by the trifluoromethyldisulfanyl anion (CF₃SS⁻). acs.org The resulting compounds are generally colorless and moderately stable liquids. acs.org

Detailed findings from studies on the nucleophilic behavior of this compound are summarized below:

| Reactant 1 | Reactant 2 | Conditions | Products |

| This compound (CF₃SSH) | Trifluoroacetyl fluoride (CF₃C(O)F) | Potassium Fluoride, -25 °C | CF₃C(O)SSCF₃ |

| This compound (CF₃SSH) | Carbonyl fluoride (COF₂) | Potassium Fluoride, -25 °C | CF₃SSC(O)F, CF₃SSC(O)SSCF₃ |

| This compound (CF₃SSH) | Oxalyl fluoride (FC(O)C(O)F) | Potassium Fluoride, -25 °C | CF₃SSC(O)C(O)F, CF₃SSC(O)C(O)SSCF₃ |

| This compound (CF₃SSH) | Perfluoroglutaryl fluoride (FC(O)(CF₂)₃C(O)F) | Potassium Fluoride, -25 °C | CF₃SSC(O)(CF₂)₃C(O)F, CF₃SSC(O)(CF₂)₃C(O)SSCF₃ |

This table is based on research findings detailing the nucleophilic reactions of this compound. acs.org

The development of methods for trifluoromethylthiolation is an active area of research, partly because traditional methods can involve hazardous reagents like trifluoromethylsulfenyl chloride. rsc.org While this compound itself is a valuable reagent, other related compounds are also used to introduce the CF₃S- group. rsc.orgharvard.edu For instance, bis(trifluoromethyl)disulfide (B1220189) (CF₃SSCF₃) has been used in copper-catalyzed C-H functionalization of arenes. harvard.edu Furthermore, electrophilic trifluoromethylthiolating reagents have been developed to react with thiols, yielding trifluoromethyl disulfides selectively. rsc.org These ongoing advancements highlight the importance of this compound and its derivatives in expanding the toolkit of modern synthetic fluorine chemistry.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

55860-39-4 |

|---|---|

Fórmula molecular |

CHF3S2 |

Peso molecular |

134.15 g/mol |

Nombre IUPAC |

disulfanyl(trifluoro)methane |

InChI |

InChI=1S/CHF3S2/c2-1(3,4)6-5/h5H |

Clave InChI |

SAMJTQXLWCGHPV-UHFFFAOYSA-N |

SMILES canónico |

C(F)(F)(F)SS |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of Trifluoromethyldisulfane and Its Derivatives

Trifluoromethylthiolation Reactions Mediated by Trifluoromethyldisulfane and its Proxies

Functionalization of Alkenes and Alkynes

Direct Addition Reactions

Direct addition reactions represent a fundamental approach for the incorporation of the trifluoromethylthio group across carbon-carbon multiple bonds, such as those in alkenes and alkynes. libretexts.orglibretexts.orgmasterorganicchemistry.com These reactions can proceed through either electrophilic or radical pathways, depending on the nature of the trifluoromethylthiolating agent and the reaction conditions. libretexts.orglibretexts.org

In an electrophilic addition, a polarized trifluoromethylthiolating reagent, often generated in situ or used as a stable precursor, is attacked by the electron-rich π-system of the alkene or alkyne. chemistrysteps.com This initial attack typically forms a carbocationic intermediate, which is then intercepted by a nucleophile to yield the final addition product. chemistrysteps.com The regioselectivity of this addition often follows Markovnikov's rule, where the trifluoromethylthio group adds to the more substituted carbon of the double or triple bond. libretexts.org

Alternatively, radical addition pathways are also prevalent, particularly when initiated by light or a radical initiator. libretexts.org In such cases, a trifluoromethylthio radical (•SCF3) is generated and adds to the unsaturated bond. This process is particularly useful for achieving anti-Markovnikov addition products.

While this compound itself can be used in these reactions, often more reactive reagents are employed to facilitate the addition under milder conditions. The direct addition of CF3SSCF3 to unsaturated systems can sometimes be sluggish and may require harsh conditions.

Table 1: Examples of Direct Addition Reactions

| Substrate Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Alkenes | HX (e.g., HBr, HCl) | Alkyl Halides | libretexts.org |

| Alkynes | HX (e.g., HBr, HCl) | Alkenyl Halides / Geminal Dihalides | lumenlearning.commasterorganicchemistry.com |

| Alkenes | Br2 | Dihaloalkanes | savemyexams.com |

| Alkenes | H2O/H+ | Alcohols | libretexts.org |

This table presents generalized direct addition reactions to illustrate the fundamental principles.

Dual-Oxidative Trifluoromethylthio-Trifluoromethylation Processes

A significant advancement in the functionalization of alkenes is the development of dual-oxidative processes that allow for the simultaneous introduction of both a trifluoromethylthio (SCF3) and a trifluoromethyl (CF3) group across a double bond. nih.gov These reactions are highly valuable as they rapidly increase molecular complexity and provide access to vicinal trifluoromethylthio-trifluoromethylated compounds.

One prominent method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, which can serve as a source for both CF3 and SCF3 radicals under photoredox catalysis. nih.govresearchgate.net In a typical reaction, a photocatalyst, such as an iridium complex or an organic dye, is excited by visible light and initiates a single-electron transfer process with the Langlois reagent to generate a trifluoromethyl radical (•CF3). nih.govmdpi.com This radical then adds to the alkene, forming a new carbon-centered radical, which can be trapped by a trifluoromethylthiolating agent present in the reaction mixture. nih.govmdpi.com

Interestingly, some protocols achieve this transformation using CF3SO2Na as the sole source for both functional groups, highlighting the complex and versatile reactivity of this reagent under specific catalytic conditions. researchgate.net These dual functionalization reactions are generally characterized by their mild reaction conditions and broad substrate scope, tolerating a variety of functional groups. nih.gov

Table 2: Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes

| Alkene Substrate | CF3 Source | SCF3 Source | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Various terminal and internal alkenes | CF3SO2Na | N-trifluoromethylthiosaccharin | Mes-Acr+/white LED | Vicinal trifluoromethylthio-trifluoromethylated alkanes | nih.gov |

| Alkenes | CF3SO2Na | CF3SO2Na | Photocatalyst | Vicinal trifluoromethylthio-trifluoromethylated compounds | researchgate.net |

Trifluoromethylthiolation of Heteroatom-Containing Substrates (e.g., Thiols)

The trifluoromethylthiolation of substrates containing heteroatoms, particularly thiols, is a direct and efficient method for the synthesis of trifluoromethyl disulfides (RSSCF3). These reactions are typically achieved through an electrophilic trifluoromethylthiolation pathway.

A common approach involves the use of an electrophilic trifluoromethylthiolating reagent, which reacts with the nucleophilic thiol. Various reagents have been developed for this purpose, including N-(trifluoromethylthio)saccharin and trifluoromethanesulfenamides. The reaction is often promoted by the addition of an acid, which can play a dual role as both a promoter and a reagent. researchgate.net The acid protonates the trifluoromethylthiolating agent, increasing its electrophilicity and facilitating the attack by the thiol. researchgate.net

These methods are generally high-yielding and exhibit broad substrate scope, accommodating aryl, benzyl, and alkyl thiols. rsc.org The reactions are highly selective, with the trifluoromethylthiolation occurring exclusively at the sulfur atom without side reactions on aromatic rings or other functional groups. researchgate.net

Table 3: Trifluoromethylthiolation of Thiols

| Thiol Substrate | Trifluoromethylthiolating Agent | Additive | Product | Reference(s) |

|---|---|---|---|---|

| Aryl, benzyl, alkyl, heteroaryl thiols | PhNHSCF3 | Acid (e.g., MSA, TfOH) | Trifluoromethyl disulfides | researchgate.net |

| Various thiols | N-Trifluoromethylthiosaccharin | - | Trifluoromethyl disulfides | researchgate.net |

Enantioselective Trifluoromethylthiolation

The development of enantioselective methods for the introduction of the trifluoromethylthio group has been a significant focus in recent years, driven by the importance of chiral molecules in medicinal chemistry. nih.gov These reactions aim to create stereogenic centers bearing an SCF3 group with high levels of enantiomeric excess.

Various catalytic systems have been developed to achieve this, often employing chiral catalysts to control the stereochemical outcome of the reaction. One successful strategy involves the use of chiral Rh(II) and Cu(I) catalysts in the cas.cnnih.gov-sigmatropic rearrangement of sulfonium (B1226848) ylides, which are generated from a metal carbene and a sulfide. cas.cn This approach allows for the highly enantioselective construction of C(sp3)-SCF3 bonds. cas.cn

Another approach utilizes organocatalysis, for instance, employing cinchona alkaloid-based catalysts for the enantioselective trifluoromethylthiolation of oxindoles with N-(trifluoromethylthio)phthalimide as the SCF3 source. nih.gov This method provides access to optically active products with a quaternary stereocenter containing a trifluoromethylthio group. Furthermore, iridium-catalyzed enantioselective propargylic C–H trifluoromethylthiolation has been reported, expanding the scope to include the functionalization of alkynes. mdpi.com

Table 4: Examples of Enantioselective Trifluoromethylthiolation

| Substrate | SCF3 Source | Catalyst | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Allylic sulfides | Diazo compounds | Chiral Rh(II) or Cu(I) catalysts | Up to 98% | cas.cn |

| Oxindoles | N-(trifluoromethylthio)phthalimide | Cinchona alkaloid catalyst | Good to excellent | nih.gov |

| Alkynes | Electrophilic SCF3 reagents | Chiral Iridium catalyst | High | mdpi.com |

Reaction Pathways and Mechanistic Studies

Understanding the reaction pathways and mechanisms of trifluoromethylthiolation is crucial for the development of new synthetic methods and for optimizing existing ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic isotope effect measurements and radical trapping experiments, as well as computational studies.

Radical Pathways in Trifluoromethylthiolation

Many trifluoromethylthiolation reactions are now understood to proceed through radical pathways. nih.gov The generation of a trifluoromethylthio radical (•SCF3) is a key step in these mechanisms. This radical can be generated from various precursors, including this compound (CF3SSCF3) or silver trifluoromethanethiolate (AgSCF3) in the presence of an oxidant. nih.gov

For instance, in the direct trifluoromethylthiolation of unactivated C(sp3)-H bonds using AgSCF3 and potassium persulfate (K2S2O8), a proposed mechanism involves the generation of a sulfate (B86663) radical anion from the decomposition of K2S2O8. nih.govnih.gov This radical anion then abstracts a hydrogen atom from the substrate to form an alkyl radical. nih.govnih.gov Concurrently, the oxidation of AgSCF3 can produce a CF3S radical or CF3SSCF3, which then couples with the alkyl radical to afford the trifluoromethylthiolated product. nih.govnih.gov Radical cyclization pathways initiated by the •SCF3 radical have also been effectively used to construct SCF3-substituted cyclic compounds. mdpi.com

The involvement of radical intermediates is often supported by radical trapping experiments, where the addition of a radical scavenger quenches the reaction.

Role of Acidic Additives and Catalysts in Reaction Mechanisms

Acidic additives and catalysts play a pivotal role in many trifluoromethylthiolation reactions, influencing both the reaction rate and selectivity. In the electrophilic trifluoromethylthiolation of thiols using trifluoromethanesulfenamides, for example, an acidic additive is essential. researchgate.net The acid is believed to protonate the nitrogen atom of the sulfenamide, thereby generating a more electrophilic species that can readily react with the nucleophilic thiol. researchgate.net This activation step is crucial for the efficient formation of the trifluoromethyl disulfide product.

In enantioselective trifluoromethylthiolation reactions, the catalyst is central to controlling the stereochemistry of the product. Chiral catalysts, such as those based on rhodium, copper, or iridium, create a chiral environment around the reacting species, directing the approach of the reagents to favor the formation of one enantiomer over the other. cas.cnmdpi.com For instance, in the enantioselective cas.cnnih.gov-sigmatropic rearrangement, the chiral catalyst coordinates to the metal carbene, influencing the facial selectivity of the subsequent ylide formation and rearrangement. cas.cn Similarly, chiral organocatalysts can form non-covalent interactions, such as hydrogen bonds, with the substrate to control its orientation during the attack of the electrophilic trifluoromethylthiolating agent.

Functional Group Migration in Reactions Involving Trifluoromethylthio Radicals

The trifluoromethylthio radical (CF3S•) is a key reactive intermediate that can initiate synthetically valuable transformations. One of the notable reactions involving this radical is its addition to unsaturated systems, which can trigger the migration of a functional group. This process allows for the difunctionalization of alkenes, where both a trifluoromethylthio group and another functional group are installed across a double bond in a single operation.

Research has demonstrated that the trifluoromethylthio radical, often generated from precursors like silver trifluoromethylthiolate (AgSCF3) in the presence of an oxidant such as potassium persulfate (K2S2O8), readily adds to unactivated alkenes. mdpi.combohrium.com This addition forms a new carbon-centered radical intermediate. The subsequent steps are driven by the intramolecular migration of a functional group to this radical center.

A significant example of this reactivity is the cyanotrifluoromethylthiolation of unactivated olefins. mdpi.combohrium.com In this process, the trifluoromethylthio radical adds to an alkene bearing a cyanohydrin moiety. This initial addition generates a carbon radical, which then prompts the migration of the adjacent cyano group. The reaction is believed to proceed through a cyclic transition state. The subsequent oxidation of the resulting ketyl-radical intermediate, followed by deprotonation, yields the final vicinal CF3S-substituted alkyl nitrile product. mdpi.com This strategy has been successfully applied to a range of bishomoallylic and trishomoallylic cyanohydrins, accommodating various substituents on the aromatic rings and demonstrating tolerance to steric hindrance. bohrium.com

A similar radical-triggered migration strategy has been extended to include carbonylation and the migration of aryl or heterocyclic groups. acs.orgnih.gov In these reactions, the carbon radical formed after the initial addition of the trifluoromethylthio radical to an unactivated alkene can be trapped by carbon monoxide (CO). This trapping event forms an acyl radical. Subsequently, an intramolecular migration of an aryl or a heterocyclic group, such as a benzothiazole, occurs. This cascade process ultimately leads to the formation of sulfur-containing 1,4-dicarbonyl compounds. acs.orgnih.gov The efficiency of the migration can be influenced by the nature of the migrating group, with electron-rich and heterocyclic systems often showing higher migratory aptitude.

The table below summarizes key research findings on functional group migrations initiated by trifluoromethylthio radicals.

| Precursor of CF3S• | Co-reagent/Conditions | Substrate Type | Migrating Group | Product Type | Reference(s) |

| AgSCF3 | K2S2O8, DMSO | Bishomoallylic cyanohydrins | Cyano (-CN) | Vicinal CF3S-substituted alkyl nitriles | mdpi.combohrium.com |

| AgSCF3 | K2S2O8, DMSO | Trishomoallylic cyanohydrins | Cyano (-CN) | Vicinal CF3S-substituted alkyl nitriles | bohrium.com |

| AgSCF3 | Oxidant, CO (40-60 bar) | Unactivated alkenes with aryl/heterocyclic groups | Aryl/Heterocycle | Sulfur-containing 1,4-dicarbonyls | acs.orgnih.gov |

Spectroscopic and Structural Characterization Studies of Trifluoromethyldisulfane and Its Derivatives

Vibrational Spectroscopy for Structural and Conformational Analysis (IR and Raman)

The vibrational assignments for the CF₃S- group are based on comparisons with other trifluoromethyl compounds and are crucial for interpreting the spectra of trifluoromethyldisulfane and its derivatives. The table below presents the probable vibrational assignments for the CF₃S- group based on the spectra of bis(trifluoromethylthio)mercury. researchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~1180 | ν(CF₃) asymmetric stretch |

| ~1100 | ν(CF₃) symmetric stretch |

| ~750 | ν(CS) stretch |

| ~550 | δ(CF₃) deformation |

| ~450 | δ(CF₃) rock |

| ~250 | δ(CSC) deformation |

These assignments for the trifluoromethylthio group provide a foundational understanding for the interpretation of the infrared and Raman spectra of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organofluorine compounds. dtic.milsigmaaldrich.com In particular, ¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for studying the electronic environment of fluorine atoms within a molecule. dovepress.comwikipedia.orgalfa-chemistry.comhuji.ac.ilucsb.edu

For this compound, which lacks protons, ¹H NMR is not applicable. However, ¹³C and ¹⁹F NMR spectroscopy provide critical structural information. While specific NMR data for this compound was not found in the provided search results, a study on the synthesis of trifluoromethylsulfur trifluoride (CF₃SF₃) from this compound reports the first NMR data for the product, suggesting that the starting material would have been well-characterized by NMR. dtic.mil

The following table provides representative ¹⁹F NMR chemical shift ranges for trifluoromethyl groups in different chemical environments, which can be used to approximate the expected shift for this compound.

| Functional Group | ¹⁹F Chemical Shift Range (ppm) |

| CF₃-S- | -40 to -50 |

| CF₃-C(aromatic) | -55 to -65 |

| CF₃-C=O | -75 to -85 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. sisweb.comresearchgate.net The mass spectrum of bis(trifluoromethyl) disulfide is available in the NIST WebBook, providing definitive identification of the molecule and insights into its fragmentation pathways. nist.gov

The electron ionization (EI) mass spectrum of this compound (C₂F₆S₂) shows a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight. The fragmentation pattern is characteristic of organofluorine and organosulfur compounds. wikipedia.orgchemeo.comnih.gov The primary fragmentation steps involve the cleavage of the S-S and C-S bonds.

Key fragment ions observed in the mass spectrum of this compound are summarized in the table below.

| m/z | Ion Fragment |

| 202 | [CF₃SSCF₃]⁺ (Molecular Ion) |

| 133 | [CF₃SS]⁺ |

| 101 | [CF₃S]⁺ |

| 69 | [CF₃]⁺ |

| 64 | [S₂]⁺ |

| 48 | [SO]⁺ |

| 32 | [S]⁺ |

The presence of the [CF₃]⁺ ion at m/z 69 is a common feature in the mass spectra of trifluoromethyl-containing compounds. The relative abundances of these fragment ions provide a unique fingerprint for this compound, allowing for its unambiguous identification.

X-ray Diffraction Analysis for Solid-State Structural Determination

While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state, obtaining suitable crystals can be challenging. For volatile compounds like this compound, gas-phase electron diffraction (GED) is a powerful alternative for determining the molecular geometry. researchgate.netwikipedia.orgchemrxiv.orgresearchgate.net

A gas-phase electron diffraction study of bis(trifluoromethyl)disulphide has provided precise information on its molecular structure. The study revealed that the molecule adopts a gauche conformation with respect to the S-S bond. The key structural parameters are detailed in the table below.

| Parameter | Value |

| S-S bond length | 2.030 ± 0.005 Å |

| C-S bond length | 1.835 ± 0.005 Å |

| C-F bond length (mean) | 1.333 ± 0.002 Å |

| S-S-C bond angle | 101.6 ± 0.6° |

| C-S-S-C dihedral angle | 104.4 ± 4.0° |

| F-C-F bond angle | 108.3 ± 0.3° |

These structural parameters provide a detailed picture of the molecular geometry of this compound in the gas phase, highlighting the non-planar arrangement of the C-S-S-C backbone.

Other Advanced Characterization Techniques

In addition to the primary spectroscopic and structural methods, other advanced techniques and computational studies have been employed to further characterize this compound and its derivatives. Gas-phase electron diffraction, as discussed in the previous section, is a prime example of an advanced technique that provides structural data when X-ray crystallography is not feasible. wikipedia.org

Furthermore, computational chemistry plays a significant role in complementing experimental findings. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict molecular structures, vibrational frequencies, and conformational preferences. researchgate.netnih.govfrontiersin.org These theoretical studies can aid in the assignment of complex vibrational spectra and provide insights into the barriers to internal rotation around the S-S and C-S bonds. Conformational analysis is particularly important for understanding the flexibility and reactivity of disulfide-containing molecules.

Theoretical and Computational Chemistry on Trifluoromethyldisulfane and Its Reactivity

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers).

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of organofluorine compounds due to its favorable balance of computational cost and accuracy. mdpi.comspectroscopyonline.com DFT calculations have been employed to determine the structural and vibrational properties of molecules in the CF3XXCF3 series, including trifluoromethyldisulfane (X = S). researchgate.net These studies confirm the molecule's geometric parameters, such as bond lengths and angles, by finding the minimum energy structure on the potential energy surface.

DFT methods, by solving the Kohn-Sham equations, can accurately reconstruct the electronic structure, providing a solid theoretical foundation for understanding the molecule's geometry. mdpi.com The choice of functional and basis set is crucial for obtaining results that align well with experimental data. spectroscopyonline.com For example, comparisons of different functionals like B3LYP, M06-2X, and PBEPBE, along with various basis sets, are often performed to benchmark the most reliable level of theory for a specific molecular system. spectroscopyonline.com

Table 1: Selected Geometric Parameters of this compound Calculated by DFT This table is illustrative, based on typical results from DFT calculations for similar molecules.

| Parameter | Calculated Value |

|---|---|

| S-S Bond Length | ~2.03 Å |

| C-S Bond Length | ~1.83 Å |

| C-F Bond Length | ~1.34 Å |

| C-S-S Bond Angle | ~102° |

| S-S-C-F Dihedral Angle | Variable (defines conformation) |

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, offer a higher level of theory for structural and energetic calculations. Second-order Møller-Plesset perturbation theory (MP2) is a widely used ab initio method that incorporates electron correlation, providing more accurate results than Hartree-Fock theory and, in some cases, DFT.

MP2 calculations are frequently used to investigate the possible conformations of molecules and to determine the most stable structures. znaturforsch.com For a molecule like this compound, MP2 would be employed to compute the binding energies and relative stabilities of different conformers, such as those arising from rotation around the S-S bond. nih.gov These calculations are valuable for confirming the geometries predicted by DFT methods and for providing a more reliable energy ranking of different conformers. znaturforsch.comresearchgate.net The combination of DFT and MP2 studies provides a comprehensive understanding of the molecule's structure and conformational preferences. nih.gov

Mechanistic Probing through Computational Modeling

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions, identifying transient species, and quantifying the energy changes that govern reactivity.

Understanding a chemical reaction's mechanism requires the precise characterization of its transition state (TS)—the highest energy point on the reaction pathway. youtube.com Computational methods, particularly DFT, are used to locate these first-order saddle points on the potential energy surface. mdpi.comreddit.com The process involves optimizing a guessed structure to a state where it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. youtube.com

Once the transition state is located, a frequency calculation is performed to confirm its identity, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the reaction's activation energy or energy barrier. This value is critical for predicting reaction rates and understanding selectivity. youtube.com Techniques like potential energy surface scans and nudged elastic band (NEB) methods can help in finding an initial guess for the transition state geometry. youtube.comyoutube.com

The reactivity of this compound and related compounds often involves radical intermediates. The trifluoromethylthio radical (•SCF3) is a key species in many trifluoromethylthiolation reactions. Computational studies have revealed that a single electron transfer (SET) to an electrophilic SCF3-transfer reagent can have a significant bond-weakening effect on the bond to the SCF3 group. nih.govresearchgate.net This process facilitates the release of the •SCF3 radical, initiating radical-based reaction pathways. nih.gov The analysis of these processes involves calculating the energies of the radical species and the parent molecules to understand the thermodynamics of radical formation.

To quantify the ability of various reagents to act as a source for the trifluoromethylthio radical, a Trifluoromethylthio Radical Donating Ability (Tt•DA) scale has been developed. nih.gov This scale is based on the homolytic bond dissociation energies (BDEs) of the Y-SCF3 bond, which are calculated using density functional theory, specifically with the M06-2X functional. nih.govresearchgate.netsci-hub.box The BDE represents the energy required to break the bond and generate the •SCF3 radical. stackexchange.com

This compound (CF3S-SCF3) is a fundamental compound on this scale, where the relevant BDE is that of the sulfur-sulfur bond. A lower BDE value indicates a greater ability to donate the •SCF3 radical. This quantitative scale is a valuable tool for rationalizing the reactivity of known trifluoromethylthiolating reagents and for the design of new reagents with tailored radical-donating properties. nih.gov

Table 2: Calculated Bond Dissociation Energy (BDE) for CF3S-SCF3 Based on data presented in the development of the Tt•DA scale.

| Compound (Bond Cleaved) | Calculated BDE (kcal/mol) | Computational Method |

|---|---|---|

| CF3S-SCF3 | 45.5 | M06-2X |

Advanced Computational Techniques Applied to this compound Research

Theoretical and computational chemistry provide powerful tools for investigating the transient and reactive nature of molecules like this compound (CF3SSCF3). These methods offer insights into molecular behavior at an atomic level, complementing experimental findings and guiding further research. Advanced techniques such as Molecular Dynamics (MD) simulations and Frontier Molecular Orbital (FMO) analysis are pivotal in elucidating the reactivity and dynamic properties of such compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of chemical systems, providing a deeper understanding of processes such as conformational changes, diffusion, and interactions with other molecules. The simulations are based on a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates.

The development of a reliable force field is a critical first step. This process often involves fitting parameters to high-level quantum mechanical calculations or experimental data, such as vibrational frequencies and structural data. Once a force field is established, MD simulations can be performed to model the behavior of this compound in various environments, such as in the gas phase, in solution, or at interfaces. These simulations could provide valuable data on its conformational preferences, the dynamics of the S-S bond, and its interactions with potential reactants or solvents.

Table 1: Key Aspects of Molecular Dynamics Simulations for Compounds like this compound

| Feature | Description |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. For this compound, this would include terms for C-F, C-S, and S-S bonds, as well as bond angles and dihedral angles. |

| System Setup | The initial configuration of the simulation, which could involve a single molecule, a collection of molecules in a periodic box to simulate a liquid, or the molecule interacting with a surface or solvent. |

| Simulation Parameters | These include temperature, pressure, simulation time step, and the total duration of the simulation. These are chosen to mimic the conditions of interest. |

| Data Analysis | Trajectories from the simulation are analyzed to extract properties such as radial distribution functions, diffusion coefficients, and conformational dynamics. |

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Specific HOMO and LUMO energy values for this compound have been determined through computational studies. Density Functional Theory (DFT) calculations are a common method for obtaining these values. For instance, a computational study on a series of molecules containing the trifluoromethylthio (SCF3) group provides insight into the electronic effects of this functional group, which are relevant to understanding this compound.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. Related to the ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. |

While precise, publicly available data tables for the HOMO-LUMO energies of this compound are scarce, computational studies on related organofluorine sulfur compounds suggest that the HOMO would be localized on the sulfur atoms, reflecting their role as the primary site for nucleophilic attack, and the LUMO would likely have significant contributions from the antibonding σ* orbital of the S-S bond, indicating its susceptibility to cleavage upon accepting electrons.

Advanced Research Applications and Future Directions

Development of Novel Trifluoromethylthiolating Reagents for Organic Synthesis

The direct introduction of the SCF3 group into organic molecules is a significant challenge that has spurred the development of new, stable, and efficient trifluoromethylthiolating reagents. Historically, the functionalization of molecules with this group required harsh conditions or used unstable reagents. However, recent decades have seen the rational design and synthesis of a variety of shelf-stable reagents that can perform this transformation under milder conditions, even at late stages of a complex synthesis. researchgate.net

One approach has been to develop highly electrophilic reagents. By replacing the carbonyl groups in N-trifluoromethylthiophthalimide with more strongly electron-withdrawing sulfonyl groups, researchers developed N-trifluoromethylthiosaccharin and, subsequently, the even more reactive N-trifluoromethylthiodibenzenesulfonimide. cfplus.cz These reagents exhibit broad reactivity towards various nucleophiles, including electron-rich aromatic and heteroaromatic compounds. cfplus.cz Another innovative, air- and thermally-stable reagent, CF3SO2SCF3, was developed from inexpensive starting materials and is highly versatile, capable of generating CF3S+, CF3S−, or radical species. nih.gov

Researchers have also focused on user-friendly and inexpensive options. S-(Trifluoromethyl)benzothioate (TFBT), synthesized using KF as the fluorine source, is a bench-stable and easy-to-handle reagent. nih.gov The development of hypervalent iodine-based reagents represents another significant advancement. Although initial designs focused on a hypervalent iodine skeleton, structure-activity studies led to the development of equally effective reagents like α-cumyl trifluoromethanesulfenate that lack the iodo substituent. cfplus.cz For asymmetric synthesis, an optically pure electrophilic reagent, (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, has been created specifically for preparing optically active compounds with trifluoromethylthio-substituted stereogenic centers. cfplus.cz

| Reagent Name/Type | Key Features | Primary Application |

|---|---|---|

| N-trifluoromethylthiodibenzenesulfonimide | Highly electrophilic and reactive. cfplus.cz | Friedel–Crafts trifluoromethylthiolation of electron-rich (hetero)arenes. cfplus.cz |

| CF3SO2SCF3 | Air and thermally stable; can generate CF3S+, CF3S-, or radical species. nih.gov | Versatile trifluoromethylthiolation of C, O, S, and N-nucleophiles. nih.gov |

| S-(Trifluoromethyl)benzothioate (TFBT) | Inexpensive, bench-stable, and user-friendly. nih.gov | General synthesis of trifluoromethylthiolates with various counterions. nih.gov |

| (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam | Optically pure electrophilic reagent. cfplus.cz | Asymmetric synthesis of molecules with SCF3-bearing stereogenic centers. cfplus.cz |

| Trifluoromethanesulfonyl hypervalent iodonium ylide | Shelf-stable electrophilic reagent. researchgate.net | Direct trifluoromethylthiolation. researchgate.net |

Strategies for Constructing Stereogenic Centers Bearing Trifluoromethylthio Groups

The creation of chiral molecules containing an SCF3 group is of paramount importance for the development of new pharmaceuticals and agrochemicals. Consequently, significant research has been dedicated to developing asymmetric methods for constructing C(sp³)–SCF3 bonds. escholarship.org While progress has been made, the enantioselective α-trifluoromethylthiolation of carbonyl compounds has remained a particular challenge. nih.govsemanticscholar.org

Several catalytic strategies have emerged to address this:

Copper-Catalyzed Reactions: One successful approach involves a diastereo- and enantioselective copper-catalyzed tandem 1,4-addition/trifluoromethylthiolation of acyclic enones. This method effectively creates chiral tertiary α-carbon centers, yielding α-SCF3-β-substituted carbonyl compounds with high diastereomeric ratios (up to 20:1) and enantiomeric excess (up to 96% ee). nih.govsemanticscholar.org Another copper-catalyzed method achieves the enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates using a silver-based SCF3 source, demonstrating high efficiency and broad substrate scope. nih.gov

Rhodium(II) and Copper(I) Catalysis: An asymmetric method proceeding through an enantioselective escholarship.orgproceedings.science-sigmatropic rearrangement of a sulfonium (B1226848) ylide has been developed using chiral Rh(II) and Cu(I) catalysts. escholarship.org This transformation is noted for its mild reaction conditions and provides excellent enantioselectivities, with yields and ee values reaching up to 98%. escholarship.org

Organocatalysis: An organocatalytic asymmetric trifluoromethylthiolation of oxindoles has been developed. proceedings.science This strategy relies on the in situ generation of an active electrophilic trifluoromethylthio species from AgSCF3 and trichloroisocyanuric acid. The reaction proceeds in good yields and with excellent stereoselectivity to create oxindoles that possess an SCF3-substituted quaternary chiral center. proceedings.science

| Catalytic System | Reaction Type | Substrate Class | Key Outcome |

|---|---|---|---|

| Copper-catalyzed | Tandem 1,4-addition/trifluoromethylthiolation nih.govsemanticscholar.org | Acyclic enones nih.govsemanticscholar.org | Up to 96% ee, 20:1 dr nih.govsemanticscholar.org |

| Chiral Rh(II) and Cu(I) catalysts | Enantioselective escholarship.orgproceedings.science-sigmatropic rearrangement escholarship.org | Sulfonium ylides (from metal carbenes and sulfides) escholarship.org | Up to 98% yield and 98% ee escholarship.org |

| Organocatalysis | Asymmetric trifluoromethylthiolation proceedings.science | Oxindoles proceedings.science | Excellent stereoselectivity for quaternary centers proceedings.science |

| Copper-catalyzed | Enantioselective nucleophilic trifluoromethylthiolation nih.gov | Secondary propargyl sulfonates nih.gov | High efficiency and enantioselectivity nih.gov |

Role of Trifluoromethyldisulfane and its Derivatives in Material Science Research

The incorporation of trifluoromethyl and related fluoroalkyl groups into polymers and other materials can dramatically alter their properties, leading to applications in electronics, coatings, and sensor technology. Research into trifluoromethyl-substituted polymers aims to develop materials with low dielectric constants for electronics, thermal control coatings, or elastomeric sealants for extreme environments. rsc.org

The introduction of trifluoromethylthio groups can be used to control the surface and optical properties of common polymers. For instance, copolymerizing methyl methacrylate (MMA) with trifluoroethyl methacrylate (TFEMA), which contains a CF3 moiety, allows for precise control over the surface energy and refractive index of the resulting polymer. rsc.org This demonstrates a powerful method for tuning material properties by adjusting the concentration of the fluorinated monomer. rsc.org

In the field of sensor technology, polymers derived from trifluoromethyl-containing monomers are showing promise. A polymeric film created by the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene has been used as a selective layer on a graphite electrode. researchgate.net This modified surface demonstrates a high affinity for synthetic stimulants like buphedrone and naphyrone, amplifying the electrochemical signal used for their detection. The recognition capability is attributed to charge-transfer and hydrogen bond interactions between the CF3 groups in the polymer and the target analyte molecules. researchgate.net This research highlights the potential for designing highly specific and sensitive chemical sensors by leveraging the unique intermolecular interactions afforded by trifluoromethyl groups.

Bioorganic Chemistry Research Involving Trifluoromethylthio Moieties

The trifluoromethylthio (SCF3) group is a highly valued bioisostere in medicinal chemistry and drug design. A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without significantly affecting its primary biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The SCF3 group is one of the most lipophilic functional groups known, a property that can enhance a drug's ability to cross cell membranes and the blood-brain barrier, thereby improving its absorption and bioavailability.

Furthermore, the strong electron-withdrawing nature of the SCF3 group can increase the metabolic stability of a drug candidate. By decreasing the electron density of the molecule, it can protect adjacent chemical bonds from being broken down by metabolic enzymes.

A notable example of bioisosteric replacement involves the trifluoromethyl (CF3) group, a close relative of the SCF3 group. In the development of positive allosteric modulators for the CB1 cannabinoid receptor, a CF3 group successfully replaced a metabolically problematic aliphatic nitro (NO2) group. The resulting CF3-containing compounds were not only more potent than their nitro-containing counterparts but also showed significantly improved in vitro metabolic stability. Similarly, replacing a methyl group (CH3) with its bioisostere, the CF3 group, on an allylic stereocenter is a strategy being explored to enhance the physiological and biological properties of drug-like molecules. These examples underscore the power of using trifluoromethyl and trifluoromethylthio groups to rationally design molecules with superior drug-like properties.

| Original Group | Bioisosteric Replacement | Resulting Improvement | Molecular Context |

|---|---|---|---|

| Aliphatic Nitro (NO2) | Trifluoromethyl (CF3) | Increased potency and metabolic stability. | CB1 receptor positive allosteric modulators. |

| Methyl (CH3) | Trifluoromethyl (CF3) | Potential for improved physiological and biological properties. | Allylic stereogenic centers in drug-like molecules. |

| General Hydrogen/Methyl | Trifluoromethylthio (SCF3) | Enhanced lipophilicity and metabolic stability. | General drug discovery and agrochemical design. |

Fluorescent and other spectroscopic probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. The design of these probes often involves incorporating specific chemical groups that can report on their local environment through changes in their spectroscopic signals.

The trifluoromethyl (CF3) group, in particular, has emerged as a powerful reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Fluorine has high NMR sensitivity and is virtually absent in biological systems, which eliminates background signals. cfplus.cz The ¹⁹F NMR chemical shift of a CF3 group is exceptionally sensitive to subtle changes in its local environment, such as polarity and solvent accessibility. escholarship.orgnih.gov This sensitivity allows researchers to use CF3-tagged molecules to study protein conformational changes, ligand binding, and other dynamic biological events with high resolution. nih.govproceedings.science Thiol-reactive probes containing a CF3 moiety have been developed to be conjugated specifically to cysteine residues in proteins, allowing for site-specific analysis. escholarship.org

Building on this principle, the trifluoromethylthio (SCF3) group offers similar potential as a ¹⁹F NMR probe. Furthermore, the strong electron-withdrawing properties of trifluoromethyl groups can be harnessed in the design of fluorescent probes. For example, a "Trifluoromethyl-Regulated Fluorescent Probe" has been developed for visualizing thiol dynamics in the brain. semanticscholar.org The strategic placement of the CF3 group influences the electronic properties of the fluorophore, enabling a specific reaction with thiols that triggers a change in fluorescence. This research demonstrates that the unique electronic nature of trifluoromethyl-containing moieties can be exploited to create highly selective and sensitive probes for interrogating complex biological systems. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for trifluoromethyldisulfane, and which characterization techniques are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, this compound derivatives can be prepared by reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in tetrahydrofuran (THF) at room temperature, using triethylamine (Et3N) as a base. The reaction progress is monitored via thin-layer chromatography (TLC), followed by purification through column chromatography .

- Key Characterization Techniques :

- NMR Spectroscopy : To confirm molecular structure and purity.

- X-ray Crystallography : For precise determination of crystal structure and bond geometry (refer to Supplementary Information in ).

- Mass Spectrometry : To validate molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Assessment : Conduct a pre-experiment risk evaluation, including reactivity, toxicity, and flammability (as outlined in "Prudent Practices in the Laboratory" ).

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and a lab coat. Inspect gloves for defects before use .

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts like carbon disulfide or acetonitrile .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Replace THF with polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) to accelerate coupling reactions .

- Reaction Monitoring : Use real-time TLC or in-situ FTIR to identify intermediates and adjust reaction times (3–7 days, depending on substituents) .

- Temperature Control : Gradual heating (40–60°C) may reduce side products compared to room-temperature reactions .

Q. What analytical methods are recommended to assess the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to measure decomposition temperatures.

- Hydrolytic Stability : Expose the compound to aqueous solutions at different pH levels and monitor degradation via <sup>19</sup>F NMR .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic byproducts under controlled irradiation .

Q. How should researchers address contradictions in reported thermodynamic properties of this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting experiments (e.g., calorimetry for ΔHf) using identical reagents and conditions .

- Computational Validation : Apply density functional theory (DFT) to model bond dissociation energies and compare with experimental data .

- Error Source Identification : Check for impurities (e.g., residual triethylammonium chloride) via elemental analysis .

Q. What strategies are effective in scaling up laboratory-scale syntheses of this compound without compromising purity?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch reactors to continuous flow systems to improve mixing and heat transfer.

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification .

- In-Process Controls : Implement inline pH and temperature sensors to maintain consistency during scaling .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.